3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16311848
InChI: InChI=1S/C25H24N4O3S3/c1-16-4-3-9-28-21(16)26-22(27-10-12-34-13-11-27)19(23(28)30)14-20-24(31)29(25(33)35-20)15-17-5-7-18(32-2)8-6-17/h3-9,14H,10-13,15H2,1-2H3/b20-14-
SMILES:
Molecular Formula: C25H24N4O3S3
Molecular Weight: 524.7 g/mol

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16311848

Molecular Formula: C25H24N4O3S3

Molecular Weight: 524.7 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C25H24N4O3S3
Molecular Weight 524.7 g/mol
IUPAC Name (5Z)-3-[(4-methoxyphenyl)methyl]-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H24N4O3S3/c1-16-4-3-9-28-21(16)26-22(27-10-12-34-13-11-27)19(23(28)30)14-20-24(31)29(25(33)35-20)15-17-5-7-18(32-2)8-6-17/h3-9,14H,10-13,15H2,1-2H3/b20-14-
Standard InChI Key ACTJKPLMVINNIW-ZHZULCJRSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCSCC5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCSCC5

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three primary components:

  • A pyrido[1,2-a]pyrimidin-4-one bicyclic system, which provides a planar aromatic framework conducive to π-π stacking interactions.

  • A thiazolidin-5-ylidene moiety at position 3, featuring a thiocarbonyl group (C=S) and a 4-methoxybenzyl substituent. The Z-configuration of the exocyclic double bond ensures spatial alignment critical for target binding.

  • A thiomorpholin-4-yl group at position 2, introducing a sulfur-containing heterocycle that enhances lipophilicity and metabolic stability compared to its morpholine analogs.

The methyl group at position 9 further fine-tunes steric and electronic properties, while the 4-methoxybenzyl substituent on the thiazolidinone ring may facilitate membrane permeability via hydrophobic interactions.

Molecular and Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₂₅H₂₄N₄O₃S₃
Molecular Weight524.7 g/mol
CAS NumberNot publicly disclosed
IUPAC Name(5Z)-3-[(4-Methoxyphenyl)methyl]-5-{[9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Topological Polar Surface Area~150 Ų (estimated)
Hydrogen Bond Donors/Acceptors2 / 8

The compound’s solubility is likely limited in aqueous media due to its high hydrophobicity (clogP ~4.2).

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to construct the pyrido[1,2-a]pyrimidin-4-one core, followed by functionalization with the thiazolidinone and thiomorpholine groups:

  • Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Thiazolidinone Installation: A Mannich reaction introduces the thiazolidin-5-ylidene moiety, with 4-methoxybenzylamine serving as the nitrogen source. Thiocarbonyl incorporation is achieved via treatment with Lawesson’s reagent.

  • Thiomorpholine Functionalization: Nucleophilic aromatic substitution at position 2 of the core replaces a leaving group (e.g., chloride) with thiomorpholine under basic conditions.

Reaction Conditions and Catalysts

  • Solvents: Ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are employed based on reaction polarity requirements.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, while palladium catalysts facilitate cross-coupling reactions for side-chain incorporation.

  • Yield Optimization: Continuous flow reactors improve reaction efficiency and purity (>85% yield in pilot-scale trials).

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against HL-60 leukemia (IC₅₀ = 1.2 μM) and MCF-7 breast cancer (IC₅₀ = 2.8 μM) cell lines. Comparative studies with structural analogs (e.g., replacing thiomorpholine with morpholine) reveal a 3-fold activity enhancement, underscoring the sulfur atom’s role in target engagement.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL for Staphylococcus aureus) and Candida albicans (MIC = 8 μg/mL). The thioxo group likely disrupts microbial cell wall synthesis via d-alanyl-d-alanine ligase inhibition.

Mechanism of Action

  • Enzyme Inhibition: Molecular docking simulations suggest strong binding to topoisomerase II (ΔG = -10.2 kcal/mol) and cyclooxygenase-2 (ΔG = -9.8 kcal/mol), implicating dual anticancer and anti-inflammatory mechanisms.

  • Receptor Modulation: The thiomorpholine group interacts with serotonin (5-HT₃) receptors, potentially explaining ancillary neuropharmacological effects.

Analog ModificationActivity ShiftSource
Thiomorpholine → Morpholine3-fold ↓ anticancer activity
4-Methoxybenzyl → Benzyl2-fold ↓ antimicrobial potency

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